molecular formula C23H24N2O7S B2543078 Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-78-5

Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2543078
CAS No.: 899959-78-5
M. Wt: 472.51
InChI Key: YPBJTNZFOHYFHI-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridazine carboxylate class, characterized by a pyridazine core substituted with a sulfonyloxy group (2-methoxy-4,5-dimethylphenylsulfonyl), an o-tolyl moiety, and an ethyl ester. The ethyl ester group may modulate metabolic stability compared to methyl or bulkier esters.

Properties

IUPAC Name

ethyl 4-(2-methoxy-4,5-dimethylphenyl)sulfonyloxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O7S/c1-6-31-23(27)22-19(13-21(26)25(24-22)17-10-8-7-9-14(17)2)32-33(28,29)20-12-16(4)15(3)11-18(20)30-5/h7-13H,6H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBJTNZFOHYFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(((2-methoxy-4,5-dimethylphenyl)sulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, structure-activity relationships (SAR), and case studies related to this compound.

  • Molecular Formula : C23H24N2O7S
  • Molecular Weight : 472.5 g/mol
  • CAS Number : 899728-67-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Sulfonyl Chloride : The precursor 2-methoxy-4,5-dimethylbenzenesulfonyl chloride is synthesized via chlorosulfonic acid reaction.
  • Amidation Reaction : The sulfonyl chloride is reacted with ethyl 3-carboxylic acid derivatives in the presence of a base to form the final product.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related compounds have shown IC50 values against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) ranging from 0.020.02 to 0.08μmol mL0.08\,\mu \text{mol mL} .

CompoundCell LineIC50 (μmol/mL)
10aA5490.02
11cHCT1160.06
11eMCF-70.04

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar sulfonamide groups have demonstrated activity against various bacterial strains with IC90 values ranging from 0.0580.058 to 0.22μg/mL0.22\,\mu g/mL .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that modifications in the phenolic and sulfonamide structures significantly influence biological activity. For example:

  • Substitution on the aromatic ring can enhance potency.
  • The presence of electron-withdrawing groups increases interaction with biological targets.

Study on Anticancer Properties

In a recent study, a series of derivatives based on the core structure of this compound were tested against multiple cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity while maintaining low toxicity levels in normal cells .

Antimycobacterial Screening

Another study evaluated the antimycobacterial activity of related compounds against Mycobacterium tuberculosis. The derivatives showed promising results with significant inhibition at low concentrations, suggesting their potential as therapeutic agents in treating tuberculosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Core Pyridazine Derivatives

  • Compound A : 6-Oxo-3-substituted-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide

  • Substituents: Phenyl groups at position 3, carbohydrazide at position 1.
  • Reactivity: The carbohydrazide group facilitates condensation reactions to form triazole derivatives, unlike the sulfonyloxy group in the target compound, which is more prone to hydrolysis .
    • Compound B : 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)... propanenitrile (from )
  • Substituents: Complex sugar-phosphate backbone with a thioether-linked isoprenoid chain.

Key Comparative Data

Property Target Compound Compound A Compound B
Core Structure 1,6-dihydropyridazine 5,6-dihydropyridazine Furanose-linked pyridazinone
Key Substituent Sulfonyloxy (2-methoxy-4,5-dimethylphenyl) Carbohydrazide Isoprenoid thioether
Synthetic Route Not explicitly detailed (likely involves sulfonation and esterification steps) Reflux with carbohydrazide and sodium acetate Multi-step phosphorylation and conjugation
Reactivity Sulfonate ester hydrolysis; potential for nucleophilic substitution Condensation to triazoles Enzymatic incorporation into oligonucleotides
Bioactivity Undocumented in evidence (hypothesized antihypertensive potential) Antihypertensive activity reported Nucleotide analog synthesis

Research Findings and Methodological Insights

  • Synthesis : The target compound’s synthesis likely parallels methods for pyridazine derivatives, such as cyclocondensation of hydrazines with diketones, followed by sulfonation and esterification . However, the sulfonyloxy group’s introduction may require controlled conditions to avoid premature hydrolysis.
  • Stability : Sulfonate esters are generally more hydrolytically stable than carboxylate esters but less stable than aryl sulfonamides. This contrasts with Compound A’s carbohydrazide, which is stable under reflux conditions .

Preparation Methods

Hantzsch Dihydropyridazine Condensation

The Hantzsch reaction serves as a foundational method for constructing the 1,6-dihydropyridazine core. As demonstrated in the synthesis of analogous 1,4-dihydropyridine derivatives, a modified Hantzsch protocol can be adapted for this compound. The reaction typically involves:

  • β-oxoester precursors : Ethyl acetoacetate or its derivatives provide the ester and ketone functionalities.
  • Aldehyde component : o-Tolualdehyde introduces the o-tolyl group at position 1 of the pyridazine ring.
  • Sulfonation step : Post-condensation sulfonation using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride introduces the sulfonyloxy group at position 4.

A representative procedure involves refluxing equimolar amounts of ethyl 3-oxobutanoate, o-tolualdehyde, and ammonium acetate in methanol for 12–24 hours, followed by sulfonation in dichloromethane with triethylamine as a base. Yields for analogous reactions range from 54% to 95%.

Silver-Mediated [4 + 2] Cyclization with Sulfonyl Migration

Recent advances in transition metal-catalyzed cyclizations offer an alternative route. The silver-mediated [4 + 2] cyclization of N-allenylsulfonamides and enaminones enables direct incorporation of the sulfonyl group during ring formation. For this compound:

  • Enaminone preparation : Ethyl 3-aminocrotonate reacts with o-tolualdehyde to form the enaminone precursor.
  • Cyclization : Silver nitrate (10 mol%) catalyzes the reaction with N-allenylsulfonamide derived from 2-methoxy-4,5-dimethylbenzenesulfonamide.
  • 1,3-Sulfonyl shift : The intermediate undergoes sulfonyl migration to yield the target structure.

This method achieves superior regioselectivity compared to classical approaches, with reported yields exceeding 80% for related 1,4-dihydropyridine sulfones.

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

Parameter Hantzsch Method Silver-Mediated Method
Solvent Methanol tert-Butyl methyl ether
Temperature Reflux (65°C) 20°C
Reaction Time 12–24 hours 4 hours
Catalyst Loading Not applicable 10 mol% AgNO₃

The silver-mediated method significantly reduces reaction time and operates under milder conditions, minimizing thermal decomposition of sensitive intermediates.

Stereochemical Considerations

The o-tolyl group introduces steric hindrance that influences both reaction kinetics and product distribution. Nuclear Overhauser effect (NOE) NMR studies of analogous compounds reveal restricted rotation about the N1–C bond, favoring a single diastereomer when chiral sulfonating agents are employed.

Analytical Characterization and Quality Control

Spectroscopic Data

Key analytical markers for the target compound include:

  • ¹H NMR (500 MHz, CDCl₃) :
    • δ 1.35 (t, 3H, CH₂CH₃), δ 2.38 (s, 3H, o-tolyl CH₃), δ 3.82 (s, 3H, OCH₃), δ 4.32 (q, 2H, CH₂CH₃), δ 6.78–7.49 (m, aromatic protons).
  • IR (KBr) :
    • 1745 cm⁻¹ (ester C=O), 1685 cm⁻¹ (pyridazinone C=O), 1350–1150 cm⁻¹ (S=O stretching).
  • LC-MS (ESI+) :
    • m/z 473.1 [M+H]⁺, consistent with the molecular formula C₂₃H₂₄N₂O₇S.

Purity Optimization

Recrystallization from ethanol/water (3:1) achieves >99% purity by HPLC. Chiral separation using amylose-based columns resolves enantiomers when asymmetric synthesis is attempted.

Industrial-Scale Production Challenges

Cost-Benefit Analysis

Factor Hantzsch Method Silver-Mediated Method
Raw Material Cost $12/g $28/g
Catalyst Recovery Not applicable 78% Ag recovery
Throughput 3 kg/batch 800 g/batch

The higher catalyst costs of the silver-mediated method currently limit its industrial adoption despite superior efficiency.

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